3-Methyl-4-pentanolide, (3R,4S)-

Description

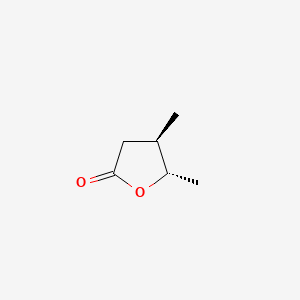

Structure

3D Structure

Properties

CAS No. |

110171-22-7 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(4R,5S)-4,5-dimethyloxolan-2-one |

InChI |

InChI=1S/C6H10O2/c1-4-3-6(7)8-5(4)2/h4-5H,3H2,1-2H3/t4-,5+/m1/s1 |

InChI Key |

PXIPZIPSDBXFQR-UHNVWZDZSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)O[C@H]1C |

Canonical SMILES |

CC1CC(=O)OC1C |

Origin of Product |

United States |

Situating Lactones and Chiral Heterocycles in the Landscape of Organic Chemistry

Lactones are cyclic esters that are widespread in nature and form the core structure of numerous biologically active compounds. ontosight.ai These heterocyclic compounds are integral to the fields of medicinal chemistry and materials science. Their utility also extends to being versatile intermediates in organic synthesis. The presence of one or more stereocenters within their structure gives rise to chirality, a fundamental property in molecular recognition and biological function.

Chiral heterocycles, such as (3R,4S)-3-Methyl-4-pentanolide, are of paramount importance as they are key structural elements in a vast array of natural products and pharmaceuticals. The precise three-dimensional arrangement of atoms in these molecules is often critical to their biological activity. Consequently, the development of synthetic routes to access stereochemically pure chiral heterocycles is a major focus of chemical research. The synthesis of these molecules can be challenging, but success in this area opens doors to new therapeutic agents and advanced materials.

The Distinct Stereochemical Profile of 3r,4s 3 Methyl 4 Pentanolide

Distribution and Isolation from Biological Sources

The presence of (3R,4S)-3-Methyl-4-pentanolide has been documented in a range of organisms, from plants to microbes. Its isolation and identification have been achieved through modern analytical techniques, revealing its distribution in specific biological matrices.

Identification in Botanical Matrices

(3R,4S)-3-Methyl-4-pentanolide has been identified as a constituent of sun-cured leaves of Greek tobacco (Nicotiana tabacum). researchgate.net Its identification was confirmed through comparison of its optical rotation and spectral data with those of synthetically created samples. researchgate.net This compound is one of several lactones found in tobacco, contributing to its complex chemical profile. researchgate.net

Detection in Entomological Systems

While (3R,4S)-3-Methyl-4-pentanolide itself has not been definitively identified as an insect pheromone, structurally similar compounds are known to play roles in insect communication and defense. For instance, a mixture of the cis and trans isomers of 3-methyl-4-octanolide, commonly known as whisky lactone, acts as a repellent for mosquitoes and flies. wikipedia.org Furthermore, (3R,4S)-4-methyl-3-hexanol, a compound with a similar structural backbone, has been identified as a pheromone from the head of the ant Tetramorium impurum. antwiki.org The insect attractant sotolon, which is 3-hydroxy-4,5-dimethyl-2(5H)-furanone, is another related lactone, with both of its enantiomers showing equal attractancy to insects like cockroaches, houseflies, and ants. tandfonline.com

Presence in Microbial Metabolomes (e.g., Mycobacterium species)

Volatile organic compound analysis has revealed the presence of 3-Methyl-4-pentanolide in the metabolome of Mycobacterium tuberculosis H37Ra. psu.edu This finding is significant as it directly links the compound to a microbial source. The same study also identified the related compounds 4-pentanolide and 4-methyl-5-hexanolide from the same bacterial strain. psu.edu Other microorganisms are also known to produce various lactones. For example, fungi such as Polyporus durus can synthesize a range of γ-lactones. researchgate.net Additionally, inducing factors for virginiamycin production in Streptomyces virginiae have been identified as butanolide structures. jst.go.jp The marine actinomycete Salinispora tropica is known to produce salinosporamide A, a compound containing a γ-lactam-β-lactone structure. nih.gov

Occurrence as a Structural Moiety in Complex Natural Products (e.g., Saponins)

Based on current scientific literature, (3R,4S)-3-Methyl-4-pentanolide has not been identified as a structural moiety within more complex natural products such as saponins. While various lactone structures are integral parts of larger molecules like lignans (B1203133) and marine natural products, this specific pentanolide has not been reported as a building block in such compounds. ontosight.aipageplace.de

Elucidation of Putative Biosynthetic Routes

The formation of chiral lactones in nature is a subject of ongoing research. The biosynthesis of (3R,4S)-3-Methyl-4-pentanolide is thought to follow enzymatic pathways similar to those established for other structurally related lactones.

Enzymatic Pathways to Chiral Lactone Formation

The biosynthesis of chiral lactones is often accomplished through highly selective enzymatic reactions. Key enzyme classes involved in these pathways include alcohol dehydrogenases (ADHs) and Baeyer-Villiger monooxygenases (BVMOs). nih.gov

A likely biosynthetic route to (3R,4S)-3-Methyl-4-pentanolide involves the microbial oxidation of a corresponding diol precursor. This is supported by studies on the biosynthesis of whisky lactone, where bacteria from the genus Rhodococcus have been shown to effectively oxidize syn- and anti-3-methyloctane-1,4-diols to their respective cis- and trans-whisky lactone isomers with high enantioselectivity. bohrium.comnih.gov This process highlights the activity of alcohol dehydrogenases in these bacteria. nih.gov

Another putative pathway is the reduction of a γ-oxo acid, a reaction that can be catalyzed by enzymes from organisms like baker's yeast. nih.gov The biosynthesis of oak lactones, which are structurally similar, is believed to proceed through the liberation of a ring-opened oak lactone precursor, 3-methyl-4-hydroxyoctanoic acid, followed by lactonization. acs.org These precursors can exist as glucosides or galloylglucosides in oak wood. acs.org

The general biocatalytic strategies for lactone synthesis include:

Baeyer-Villiger oxidations: BVMOs catalyze the insertion of an oxygen atom adjacent to a carbonyl group in a cyclic ketone precursor. nih.gov

Oxidative lactonization of diols: This involves the oxidation of a terminal alcohol group of a diol to a carboxylic acid, which then undergoes intramolecular esterification. nih.gov

Reductive cyclization of ketoesters: The reduction of a keto group in a γ- or δ-ketoester to a hydroxyl group can lead to spontaneous lactonization. nih.gov

These established enzymatic transformations provide a framework for understanding the likely biosynthetic origin of (3R,4S)-3-Methyl-4-pentanolide in the organisms in which it is found.

Data Tables

Table 1: Natural Sources of (3R,4S)-3-Methyl-4-pentanolide and Related Lactones

| Compound | Source Organism | Biological Context | Reference(s) |

| (3R,4S)-3-Methyl-4-pentanolide | Nicotiana tabacum (Greek tobacco) | Botanical Matrix | researchgate.net |

| 3-Methyl-4-pentanolide | Mycobacterium tuberculosis H37Ra | Microbial Metabolome | psu.edu |

| cis/trans-3-Methyl-4-octanolide (Whisky lactone) | Quercus species (Oak) | Botanical Matrix | wikipedia.orgtandfonline.com |

| (3R,4S)-4-Methyl-3-hexanol | Tetramorium impurum (Ant) | Entomological System (Pheromone) | antwiki.org |

| Sotolon | - | Insect Attractant | tandfonline.com |

Involvement of Oxidoreductases (e.g., Ene Reductases) in Key Biotransformations

The biosynthesis of chiral lactones like (3R,4S)-3-Methyl-4-pentanolide relies heavily on oxidoreductases. These enzymes catalyze reduction and oxidation reactions, and in the context of forming this specific molecule, they are crucial for establishing the correct stereochemistry at the 3rd and 4th carbon positions. The formation of the chiral centers is typically achieved through the stereoselective reduction of prochiral precursors, such as α,β-unsaturated ketones, aldehydes, or carboxylic acids. nih.govnih.gov

Ene reductases (ERs), a prominent family within the oxidoreductases, are particularly significant. They catalyze the asymmetric reduction of an activated carbon-carbon double bond (C=C) in α,β-unsaturated compounds. nih.gov This reaction is fundamental for producing saturated chiral synthons from achiral precursors. The most extensively studied family of ene reductases is the Old Yellow Enzyme (OYE) family, which uses a flavin mononucleotide (FMN) cofactor to transfer a hydride to the β-carbon of the substrate. nih.govnih.gov

The general mechanism involves the FMN cofactor being reduced by a nicotinamide (B372718) cofactor (NAD(P)H). The reduced FMN then transfers a hydride to the C=C bond of the substrate, followed by protonation, resulting in a saturated product with newly formed chiral centers. nih.gov The high stereoselectivity of these enzymes ensures that specific isomers, such as the (3R,4S) configuration, are produced.

Different classes of ene reductases have been identified, each with distinct characteristics and substrate preferences.

Table 1: Major Classes of Ene Reductases (ERs) Involved in Biotransformations

| Enzyme Class | Cofactor(s) | Typical Substrates | Reference |

|---|---|---|---|

| Old Yellow Enzyme (OYE) | FMN, NAD(P)H | α,β-unsaturated aldehydes, ketones, nitro groups | nih.govnih.gov |

| Enoate Reductase (EnoR) | FAD, [4Fe-4S], NAD(P)H | α,β-unsaturated carboxylic acids, esters | nih.gov |

| Medium Chain Dehydrogenase/Reductase (MDR) | NAD(P)H | Leukotriene B4 | nih.gov |

| Short Chain Dehydrogenase/Reductase (SDR) | NAD(P)H | Salutaridine, Menthone | nih.gov |

In addition to the reduction of the C=C bond by ene reductases, alcohol dehydrogenases (ADHs) or other carbonyl reductases (CRs) play a critical role. nih.gov After the initial reduction of the double bond, a subsequent, stereoselective reduction of a carbonyl group (ketone or aldehyde) by an ADH can establish the second chiral center. The combination and sequence of these enzymatic reductions are what ultimately dictate the final stereochemistry of the lactone ring after cyclization. For instance, a two-enzyme cascade using an ene reductase followed by an alcohol dehydrogenase can achieve highly controlled stereoselective synthesis of chiral molecules. nih.gov

Investigating Substrate Specificity in Natural Biosynthesis

The ability of biosynthetic pathways to produce a specific stereoisomer like (3R,4S)-3-Methyl-4-pentanolide is governed by the high substrate specificity of the enzymes involved. Ene reductases and alcohol dehydrogenases exhibit remarkable selectivity not only for the substrate they will bind but also for the stereochemical outcome of the reaction.

Research into the substrate scope of various ene reductases has demonstrated this specificity. Enzymes are often screened against a library of different α,β-unsaturated compounds to determine their activity and stereoselectivity. nih.gov For example, studies have shown that different OYE homologues can produce opposite enantiomers from the same substrate, highlighting the subtle yet critical differences in their active sites. nih.gov

Factors influencing substrate specificity include:

The nature of the electron-withdrawing group: Ene reductases from the OYE family show high specificity for substrates with activating groups like aldehydes, ketones, or nitro groups. nih.gov

Substitution pattern: The size and position of substituents on the α- and β-carbons of the unsaturated substrate can significantly impact enzyme activity and the enantiomeric excess of the product.

Enzyme Origin: Ene reductases isolated from different microorganisms (e.g., Saccharomyces cerevisiae, Zymomonas mobilis, Thermus thermophilus) display varied substrate ranges and stereopreferences. nih.gov

This specificity has been exploited in biocatalytic synthesis. For example, in the synthesis of chiral tetrahydrofurans, an OYE enzyme was used for the initial C=C bond reduction, and the subsequent C=O reduction was controlled by selecting either a pro-(R) or pro-(S) specific alcohol dehydrogenase to yield the desired diastereomer. nih.gov

Table 2: Examples of Substrate Specificity in Ene Reductase (ER) Biotransformations

| Enzyme | Substrate Example | Product Configuration | Key Finding | Reference |

|---|---|---|---|---|

| OYE from Zymomonas mobilis (NCR) | Benzyl (B1604629) 2-(6-oxocyclohex-1-en-1-yl)acetate | (R)-2-(2-oxocyclohexyl)acetic acid | High conversion (81%) and high optical purity (>97% ee) for a specific enantiomer. | nih.gov |

| OYE2 | (E)-citral | (R)-citronellal | Switching the ER to GluER from Gluconobacter oxidans produced the opposite (S)-enantiomer. | nih.gov |

| OYE3 and ADH | α-bromo-α,β-unsaturated ketones | Chiral bromo alcohols | A dual-enzyme system overcame poor specificity of ADHs for unsaturated ketones, enabling high stereocontrol. | nih.govnih.gov |

The investigation of substrate specificity is crucial for understanding how a single stereoisomer like (3R,4S)-3-Methyl-4-pentanolide is synthesized in nature. It reveals that the final structure is the result of a highly optimized enzymatic assembly line, where each enzyme is tailored to perform a specific transformation on a particular substrate, leading to a product with precise stereochemical purity.

Advanced Stereoselective Synthetic Methodologies for (3R,4S)-3-Methyl-4-pentanolide

The precise control of stereochemistry is paramount in the synthesis of complex organic molecules. The γ-butyrolactone, (3R,4S)-3-Methyl-4-pentanolide, presents a significant synthetic challenge due to its two contiguous stereocenters. This article details advanced stereoselective synthetic methodologies developed to access this specific diastereomer, focusing on both chemical asymmetric approaches and modern biocatalytic strategies.

Advanced Stereoselective Synthetic Methodologies for 3r,4s 3 Methyl 4 Pentanolide

Chemical Asymmetric Synthesis Approaches

Chemical synthesis provides a powerful toolkit for constructing chiral molecules with high precision. Various strategies have been developed to control the relative and absolute stereochemistry required for (3R,4S)-3-Methyl-4-pentanolide, leveraging diastereoselective cyclizations, enantioselective catalysis, chiral auxiliaries, and strategic protecting group manipulations.

Diastereoselective Cyclization Strategies

The formation of the lactone ring via cyclization of an acyclic precursor is a common strategy where stereocontrol can be exerted. Stereoselective lactonization reactions, such as iodolactonization and oxylactonization, are powerful methods for controlling the diastereoselectivity of the final product.

One effective strategy involves the stereoselective oxylactonization of a precursor amide. researchgate.net For instance, the O-TBDMS-protected N-benzyl-N-methyl-3-hydroxy-4-pentenamide can undergo a stereoselective oxylactonization that preferentially forms the trans-3,4-disubstituted γ-butyrolactone system, yielding the desired (3R,4S) stereochemistry. researchgate.net In contrast, iodolactonization of the corresponding unprotected amide favors the cis-3,4-disubstituted product. researchgate.net This highlights how the choice of cyclization method can dictate the stereochemical outcome.

Another approach involves controlling the C3-C4 relative stereochemistry through key reactions on a precursor before cyclization. For example, in the synthesis of related 4-aryl-3-methyl-4-piperidinemethanols, the alkoxymethylation of a metalloenamine derived from a tetrahydropyridine (B1245486) precursor was used to establish the (3R,4S) relative stereochemistry. researchgate.netnih.gov Such strategies, where the key stereocenters are set in an acyclic or larger ring precursor, can be adapted for the synthesis of the target lactone.

Enantioselective Catalysis for Lactone Ring Formation

The use of chiral catalysts to induce enantioselectivity in the formation of the lactone ring or its precursors represents a highly efficient and atom-economical approach.

A versatile method for accessing optically active cis-disubstituted γ-lactones involves the catalytic enantioselective addition of dialkylzinc reagents to cinnamic aldehydes, followed by a ring-closing metathesis (RCM) reaction. researchgate.net This strategy has been successfully applied to the synthesis of naturally occurring γ-lactone flavors like (4S,5S)-cis-whisky lactone. researchgate.net By selecting the appropriate chiral catalyst and substrates, this methodology can be adapted to create the specific stereocenters of (3R,4S)-3-methyl-4-pentanolide.

More advanced dual-catalysis systems have also been developed. For example, a synergistic iridium/boron hybrid catalysis enables the stereodivergent α-allylation of carboxylic acids. chemrxiv.org This method allows for the catalyst-controlled synthesis of all four stereoisomers of the product from the same starting materials. The resulting α-allyl carboxylic acids can then be transformed into lactones, such as through osmium-catalyzed dihydroxylation, providing access to contiguous stereocenters with high diastereomeric purity. chemrxiv.org

Photochemical reactions catalyzed by chiral Lewis acids also offer a pathway to enantiomerically enriched lactones. Chiral 1,3,2-oxazaborolidine catalysts have been used in enantioselective [2+2] photocycloaddition reactions to form complex cyclic systems that can be precursors to lactones. nih.gov

Table 1: Overview of Enantioselective Catalytic Strategies for Lactone Synthesis

| Catalytic Strategy | Key Reaction | Stereocontrol | Potential Application for (3R,4S)-3-Methyl-4-pentanolide |

| Dialkylzinc Addition/RCM | Enantioselective addition of dialkylzinc to an aldehyde, followed by ring-closing metathesis. researchgate.net | Catalyst-controlled enantioselectivity, substrate-controlled diastereoselectivity in RCM. | Synthesis of a chiral alcohol precursor which is then cyclized. |

| Iridium/Boron Dual Catalysis | Stereodivergent α-allylation of a carboxylic acid. chemrxiv.org | Catalyst-controlled enantio- and diastereoselectivity. | Creation of the C3 and C4 stereocenters in an acyclic precursor. |

| Chiral Lewis Acid Catalysis | Enantioselective [2+2] photocycloaddition. nih.gov | Catalyst-controlled enantioselectivity. | Formation of a chiral cyclobutane (B1203170) intermediate for further elaboration. |

Chiral Auxiliary-Mediated Synthesis of Precursors

Chiral auxiliaries are stereogenic units that are temporarily attached to a substrate to direct the stereochemical course of a reaction, after which they can be removed and often recycled. sigmaaldrich.combeilstein-journals.org This is a robust and reliable method for establishing stereocenters.

A notable synthesis of a (3R,4S)-pentanolide derivative employs a chiral auxiliary derived from D-valine. ethz.ch This auxiliary is used in an Evans' aldol (B89426) addition reaction to control the formation of new stereocenters with high diastereoselectivity. Subsequent transformations and removal of the auxiliary yield the target lactone structure. ethz.ch Similarly, the use of L-arabinose as a chiral starting material allows for the preparation of (3R,4S)-3-hydroxy-5-trityloxy-4-pentanolide, a key intermediate. helsinki.fi The inherent chirality of the sugar dictates the stereochemical outcome of the synthetic sequence.

In a different approach, asymmetric γ-methylation of tetronic acid was achieved using (S)-2-methoxymethylpyrrolidine as a chiral auxiliary, which was a key step in the total synthesis of the related natural product (+)-blastmycinone. researchgate.net This demonstrates the power of chiral auxiliaries in controlling the stereochemistry of alkylation reactions on lactone precursors.

Development of Novel Protecting Group Strategies

Protecting groups are essential for masking reactive functional groups during a multi-step synthesis. nih.gov The strategic choice, introduction, and removal of these groups are critical for the successful synthesis of complex molecules like (3R,4S)-3-methyl-4-pentanolide.

In several synthetic routes towards this lactone and its analogues, the bulky trityl (triphenylmethyl, Tr) group has been employed to protect primary hydroxyl groups. helsinki.fitandfonline.com For example, in a synthesis starting from L-arabinose, a trityl group is used to protect the C5 hydroxyl group of the pentanolide precursor. helsinki.fi This large protecting group can also influence the stereoselectivity of subsequent reactions by steric hindrance. The removal of the trityl group is typically achieved under acidic conditions or via hydrogenolysis. nih.gov An alternative method involves the use of lithium in liquid ammonia, as demonstrated in the synthesis of a diol precursor where a trityl group was cleaved to furnish a primary alcohol. ethz.ch

Silyl (B83357) ethers, such as the tert-butyldiphenylsilyl (TBDPS) ether, are also commonly used. In one model synthesis, a primary hydroxyl group was protected as a TBDPS ether before a Swern oxidation was performed on a secondary alcohol. tandfonline.com The silyl group was later removed using tetra(n-butyl)ammonium fluoride (B91410) (TBAF) to yield the final diol. tandfonline.com The choice between different protecting groups, such as trityl or various silyl ethers, depends on their stability to the reaction conditions planned for the subsequent steps and the conditions required for their selective removal.

Chemoenzymatic and Biocatalytic Synthesis

The integration of enzymatic transformations into classical organic synthesis, known as chemoenzymatic synthesis, offers powerful solutions for creating chiral molecules with high selectivity under mild conditions. taylorfrancis.comsemanticscholar.org Biocatalysis, particularly through the use of isolated enzymes, has emerged as a sustainable and efficient alternative for producing fine chemicals. nih.gov

Application of Ene Reductases (OYEs) for Stereoselective Carbon-Carbon Double Bond Reduction in Precursors

Ene reductases (ERs), especially those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the highly stereoselective reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated aldehydes, ketones, and esters. nih.gov This reaction is exceptionally useful for establishing up to two new stereocenters with high enantiomeric and diastereomeric purity.

The synthesis of chiral lactones, which are valuable as flavors and fragrances, is a key application of ene reductases. nih.gov A general chemoenzymatic cascade for producing lactone monomers can involve an alcohol dehydrogenase, an ene reductase, and a Baeyer-Villiger monooxygenase. nih.gov For the synthesis of (3R,4S)-3-methyl-4-pentanolide, a key step is the stereoselective reduction of an α,β-unsaturated precursor. The enzyme OYE2, along with a ketoreductase, has been utilized in the chemoenzymatic synthesis of this fragrance compound. nih.gov

The general mechanism of OYEs involves the transfer of a hydride from a reduced flavin mononucleotide (FMNH₂) cofactor to the β-carbon of the unsaturated substrate. A conserved tyrosine residue in the active site then protonates the α-carbon of the resulting enolate intermediate. semanticscholar.org The stereochemical outcome of the reduction is determined by how the substrate binds within the chiral active site of the specific OYE used. By selecting the appropriate ene reductase, it is possible to produce different stereoisomers of the product.

Table 2: Research Findings on Ene Reductase (OYE) Applications

| Enzyme/System | Substrate Type | Product Stereochemistry | Key Finding |

| OYE2 / Ketoreductase | α,β-unsaturated ketoester | (3R,4S)-3-Methyl-4-pentanolide | A dual-enzyme strategy enables stereoselective control of both the C=C bond reduction and subsequent ketone reduction to yield the target lactone. nih.gov |

| OYE2 / GluER | (E)-Citral | (R)-Citronellal / (S)-Citronellal | Switching the ene reductase (OYE2 vs. GluER) allows for the production of either enantiomer of the product from the same precursor. nih.gov |

| OYE Family | α,β-unsaturated aldehydes, ketones, nitro compounds | (R)- or (S)-configured products | The natural diversity of OYEs provides access to different stereoisomers, and their stereopreference can often be rationally engineered. |

Multi-Enzyme Cascade Systems for the Preparation of Chiral Lactones

Multi-enzyme cascade reactions offer an elegant and efficient approach to complex chiral molecules by combining several catalytic steps in a single pot, thereby minimizing intermediate isolation, purification, and waste generation. acs.orgacs.org These systems are designed to mimic biosynthetic pathways, where a sequence of enzymes works in concert to build molecular complexity with high precision.

For the synthesis of chiral γ-lactones, a common cascade strategy involves the use of an enoate reductase (ER) and an alcohol dehydrogenase (ADH), often coupled with a cofactor regeneration system like glucose dehydrogenase (GDH). acs.org For instance, a one-pot, two-enzyme sequential cascade has been successfully employed to produce chiral γ-butyrolactones from readily accessible ethyl 4-oxo-pent-2-enoates. acs.org This process can yield products with high enantiomeric excess (98% to >99% ee) and in good yields (up to 90%). acs.org

A notable application of a multi-enzyme cascade has been demonstrated in the synthesis of precursors for 2-methyl-3-substituted tetrahydrofurans, which share structural motifs with 3-methyl-4-pentanolide. nih.gov In one documented system targeting a related lactone, an Old Yellow Enzyme (OYE2) was used for the initial stereoselective reduction, followed by a ketoreductase (KRED) and an alcohol dehydrogenase (READH) to complete the transformation. nih.gov The efficiency of such cascades relies heavily on the balanced co-expression and optimal ratio of the involved enzymes to ensure efficient cofactor regeneration, which is crucial due to the high cost of cofactors like NADPH. researchgate.net

Whole-Cell Biotransformations for Directed Stereoselective Production

Whole-cell biotransformations leverage the metabolic machinery of microorganisms (such as bacteria, yeast, or fungi) to perform complex chemical reactions. researchgate.net This approach is advantageous as it often circumvents the need for enzyme purification and provides an endogenous system for cofactor regeneration. acs.org

Screening of various microbial strains is a common starting point to identify effective biocatalysts. For example, in the production of whisky lactones, various strains of fungi and bacteria, including Aspergillus sp., Fusarium oxysporum, and Rhodococcus erythropolis, have been screened for their ability to oxidize diol precursors into the desired lactones. mdpi.comresearchgate.net Such screenings can identify strains capable of producing specific stereoisomers with high purity.

In a relevant example, a screen of 28 fungal species was conducted to detect enoate reductase activity, a key step in the synthesis of saturated lactones from unsaturated precursors. nih.gov While whole-cell systems can be highly efficient, they sometimes present challenges with competing side reactions, such as the over-reduction of a ketone intermediate to an alcohol by endogenous dehydrogenases. nih.gov Despite this, whole-cell systems of organisms like Pichia anomala have been successfully used in highly stereoselective, three-step processes to generate complex lactone precursors. nih.gov

Optimization of Biocatalytic Conditions for Enhanced Enantiomeric Excess and Yield

To maximize the effectiveness of biocatalytic methods, rigorous optimization of reaction conditions is essential. Key parameters that are frequently manipulated include the composition of the culture medium, pH, temperature, substrate concentration, and moisture content in solid-state fermentations (SSF). mdpi.comnih.govd-nb.info

For instance, in the microbial resolution of whisky lactones using F. oxysporum AM13, a systematic optimization of temperature, moisture, and substrate concentration was performed. mdpi.com The study found that optimal conditions of 33°C, 60% moisture content, and a substrate concentration of 3 mg/g of the solid medium (rapeseed cake) led to the production of the trans-(+)-(4S,5R) isomer with an enantiomeric excess (ee) greater than 99% and the cis-(+)-(4R,5R) isomer with 98% ee. mdpi.com

Similarly, when using isolated enzymes, parameters such as buffer pH, temperature, and the concentration of necessary metal cofactors can be fine-tuned. nih.gov In the kinetic resolution of a γ-thiolactone using the lactonase GcL, varying the pH and temperature significantly impacted conversion and enantioselectivity. nih.gov The data below illustrates the effect of key parameters on reaction outcomes.

Table 1: Optimization of Biocatalytic Conditions for F. oxysporum AM13 Data derived from a study on whisky lactone resolution, demonstrating principles applicable to similar lactones. mdpi.com

| Parameter | Value | Outcome (ee%) |

| Temperature | 33 °C | 98% (cis), >99% (trans) |

| Moisture Content | 60% | 98% (cis), >99% (trans) |

| Substrate Conc. | 3 mg/g | 98% (cis), >99% (trans) |

Increasing buffer strength can sometimes have a negative effect; for example, raising a phosphate (B84403) buffer to 200 mM was found to decrease enzyme activity in one Baeyer-Villiger monooxygenase (BVMO) catalyzed reaction. uniovi.es These examples underscore the necessity of empirical optimization to push biocatalytic reactions toward higher yields and stereochemical purity.

Comparative Analysis of Synthetic Routes for Stereocontrol

The synthesis of stereochemically defined γ-lactones like (3R,4S)-3-methyl-4-pentanolide can be approached through various methodologies, each with distinct advantages and limitations regarding stereocontrol.

Biocatalytic Methods , as discussed, offer exceptional stereoselectivity. Multi-enzyme cascades and whole-cell biotransformations can directly generate the desired stereoisomer, often with very high enantiomeric excess (>99% ee has been reported for related lactones). acs.orgmdpi.com These methods operate under mild, environmentally benign conditions. However, they can be limited by substrate scope, the potential for enzyme inhibition, and the complexity of optimizing biological systems. uniovi.es

Chemo-enzymatic methods combine the strengths of chemical catalysis and biocatalysis. A typical sequence might involve a chemical step to create a prochiral intermediate, followed by an enzymatic step for stereoselective transformation. rsc.org For example, a gold-catalyzed alkyne hydration can form a ketone that is then stereoselectively reduced by an alcohol dehydrogenase. rsc.org This modular approach allows for greater flexibility but requires careful management of catalyst compatibility.

Traditional Asymmetric Synthesis , such as iodolactonization, provides a powerful chemical route for stereocontrol. researchgate.netresearchgate.net In the synthesis of 3-hydroxy-4-methyl-γ-butyrolactones, stereoselective iodolactonization of a pentenamide precursor preferentially formed the cis-3,4-disubstituted lactone. researchgate.net Control can be exerted through kinetic or thermodynamic conditions; for example, running an iodolactonization at 0°C can favor the cis product, while room temperature can yield the trans product with high selectivity (98:2 dr). researchgate.net While versatile, these methods may require multiple steps, the use of stoichiometric chiral auxiliaries or expensive catalysts, and often involve harsher reagents compared to biocatalysis.

The table below provides a comparative overview of these approaches for achieving stereocontrol in γ-lactone synthesis.

Table 2: Comparative Analysis of Synthetic Routes for Stereocontrol

| Method | Key Advantages | Key Limitations | Typical Stereoselectivity |

| Multi-Enzyme Cascades | High stereoselectivity, process economy (one-pot), mild conditions. acs.org | Complex optimization, potential enzyme incompatibility. researchgate.net | Excellent (often >99% ee). acs.org |

| Whole-Cell Biotransformation | Cofactor regeneration, no enzyme purification needed, sustainable. acs.org | Competing metabolic pathways, lower substrate concentrations. nih.gov | Good to Excellent (can exceed 98% ee). mdpi.com |

| Asymmetric Chemical Synthesis (e.g., Iodolactonization) | Broad substrate scope, well-established procedures, predictable outcomes. researchgate.net | Harsher reagents, may require protecting groups and multiple steps. | Good to Excellent (diastereomeric ratios up to 98:2). researchgate.net |

Ultimately, the choice of synthetic route depends on the specific target molecule, desired scale, and available resources, with biocatalytic methods offering a highly attractive path to enantiopure products like (3R,4S)-3-methyl-4-pentanolide.

Chemical Reactivity, Transformation, and Synthetic Utility of 3r,4s 3 Methyl 4 Pentanolide

Ring-Opening Reactions and Derivatization Strategies

The ester linkage within the five-membered ring of (3R,4S)-3-methyl-4-pentanolide is the primary site for ring-opening reactions. These reactions proceed through nucleophilic acyl substitution, breaking the C-O bond and yielding linear, difunctional molecules while preserving the original stereochemistry at C3 and C4.

One common strategy involves basic hydrolysis, where treatment with a base such as potassium hydroxide (B78521) (KOH) opens the lactone to form the corresponding carboxylate salt. researchgate.net Subsequent acidification yields the 4,5-dihydroxy carboxylic acid. Alternatively, reductive cleavage using strong reducing agents like lithium aluminum hydride (LiAlH₄) opens the lactone to furnish a 1,4-diol, specifically (2R,3S)-2,3-dimethyl-1,4-butanediol. tandfonline.com

These ring-opened products serve as platforms for further derivatization. The resulting hydroxyl and carboxyl groups can be selectively protected or activated to participate in subsequent reactions. For example, the hydroxyl groups can be converted into ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers) or esters for protection, or transformed into better leaving groups like tosylates or mesylates to facilitate nucleophilic substitution reactions. ub.eduvanderbilt.edu

A summary of common ring-opening reactions is presented below:

| Reagent(s) | Product Type | Notes |

| 1. KOH or NaOH (aq) 2. H₃O⁺ | 4,5-Dihydroxy Carboxylic Acid | Basic hydrolysis followed by acidification. researchgate.net |

| LiAlH₄ in dry ether | 1,4-Diol | Reductive cleavage of the ester bond. tandfonline.com |

| Me₂AlNH₂ | Hydroxy Amide | Reaction with dimethylaluminium amide. vanderbilt.edu |

Functional Group Interconversions on the Lactone Framework

Functional group interconversions (FGIs) are crucial for modifying the (3R,4S)-3-methyl-4-pentanolide core or its derivatives. scribd.comimperial.ac.uk While the lactone ring itself is relatively stable, the functional groups created after ring-opening are readily transformed.

The diol obtained from reductive ring-opening can undergo selective oxidation. Depending on the reagents and conditions, either the primary or secondary alcohol can be targeted. For instance, selective protection of the primary alcohol would allow for the oxidation of the secondary alcohol to a ketone.

Furthermore, the hydroxyl groups can be converted into halides through various methods. ub.eduvanderbilt.edu A two-step process involving conversion to a sulfonate ester (tosylate or mesylate) followed by an Sₙ2 reaction with a halide salt (e.g., LiCl, LiBr) is effective and proceeds with inversion of configuration. ub.edu This strategy is essential for introducing nucleophiles at these positions.

| Starting Group | Reagent(s) | Resulting Group | Reaction Type |

| Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) | Sulfonylation ub.eduvanderbilt.edu |

| Alcohol (-OH) | MsCl, Et₃N | Mesylate (-OMs) | Sulfonylation ub.edu |

| Tosylate (-OTs) | LiBr, DMF | Bromide (-Br) | Nucleophilic Substitution (Sₙ2) ub.edu |

| Ester/Lactone | DIBAL-H | Aldehyde/Lactol | Reduction vanderbilt.edu |

| Carboxylic Acid | SOCl₂ or PCl₅ | Acyl Chloride (-COCl) | Acylation scribd.com |

Stereospecific Transformations at the Chiral Centers (C3 and C4)

The inherent chirality at the C3 and C4 positions of (3R,4S)-3-methyl-4-pentanolide is its most valuable feature, enabling its use in stereocontrolled synthesis. Transformations can be designed to either retain the existing stereochemistry or to use it to induce new stereocenters.

A key transformation is the stereoselective alkylation at the C3 position. By treating the lactone with a strong base like lithium diisopropylamide (LDA), a chiral enolate is formed. This enolate can then react with electrophiles, such as aldehydes or alkyl halides. The trans relationship between the methyl group at C4 and the methyl group at C3 directs the incoming electrophile to approach from the face opposite to the C4 substituent, leading to a high degree of diastereoselectivity in the product. tandfonline.com For example, the threo-selective aldol (B89426) condensation of a related pentanolide with piperonal (B3395001) demonstrates this principle, where the existing stereocenters dictate the stereochemical outcome of the newly formed hydroxyl and carbon-carbon bonds. tandfonline.comresearchgate.netsigmaaldrich.cn

Regioselective Reactions of the Pentanolide Core

Regioselectivity—the control of which position in a molecule reacts—is fundamental to the synthetic utility of (3R,4S)-3-methyl-4-pentanolide. The primary reactive sites are the electrophilic carbonyl carbon (C1), the acidic protons alpha to the carbonyl (at C3), and the C-O single bond of the ester.

Attack at the Carbonyl (C1): As discussed in ring-opening reactions, nucleophiles such as hydrides (from LiAlH₄) or hydroxide ions preferentially attack the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. researchgate.nettandfonline.com

Reaction at the α-Carbon (C3): The protons on C3 are the most acidic due to their proximity to the electron-withdrawing carbonyl group. Treatment with a suitable base, such as LDA, selectively generates an enolate at this position. This allows for the regioselective introduction of substituents at C3 through reactions like aldol condensations or alkylations, without affecting other positions on the ring. tandfonline.com

(3R,4S)-3-Methyl-4-pentanolide as a Chiral Building Block in Asymmetric Synthesis

The well-defined stereochemistry of (3R,4S)-3-methyl-4-pentanolide makes it an excellent chiral building block, or synthon, for the asymmetric synthesis of complex molecules. ontosight.ai Its structure is embedded in numerous natural products and serves as a key intermediate in the synthesis of pharmaceutical agents.

The (3R,4S)-3-methyl-4-pentanolide scaffold is a recurring motif in natural product synthesis. Its derivatives have been employed as key intermediates in the total synthesis of several biologically active compounds.

For instance, a derivative, (3R, 4S)-3-hydroxy-5-trityloxy-4-pentanolide, prepared from L-arabinose, was used in a threo-selective aldol condensation as a key step in the stereoselective synthesis of an olivil (B28385) type of lignan. tandfonline.comresearchgate.net Similarly, the core structure is central to synthetic routes for various trisubstituted γ-butyrolactones, including (+)-blastmycinone, (+)-antimycinone, and marliolide, which exhibit a range of biological activities. researchgate.netresearchgate.net

| Natural Product Target | Key Synthetic Strategy | Reference(s) |

| Olivil Type Lignan | Threo-selective aldol condensation of a pentanolide derivative. | tandfonline.comresearchgate.netsigmaaldrich.cn |

| (+)-Blastmycinone | Stereoselective synthesis from a 3-hydroxy-4-methyl-γ-butyrolactone intermediate. | researchgate.netresearchgate.net |

| Marliolide | Stereoselective alkylation of a β-hydroxy lactone dianion. | researchgate.net |

| (+)-Antimycinone | Synthesis based on the chemistry of alkynyltungsten compounds starting from a pent-1-yne-3,4-diol derivative. | researchgate.net |

The non-mevalonate pathway for isoprenoid biosynthesis is found in many pathogenic bacteria and plants but not in mammals, making its enzymes attractive targets for new antibiotics and herbicides. (3R,4S)-3-methyl-4-pentanolide is a precursor to inhibitors of this pathway. Specifically, it has been used in the synthesis of (3R,4S)-3,4,5-trihydroxy-4-methylpentylphosphonic acid, a candidate for inhibiting MEP cytidylyltransferase, a key enzyme in the pathway. nih.gov This highlights the role of the pentanolide as a crucial starting material for accessing novel therapeutic agents. nih.gov Furthermore, related structures are used in the synthesis of unique amino acids, such as 4,5-dihydroxyisoleucine derivatives, which can be incorporated into peptide-based pharmaceuticals. google.com

Role in the Synthesis of Optically Active Compounds

The specific stereochemistry of (3R,4S)-3-Methyl-4-pentanolide makes it a valuable chiral building block in asymmetric synthesis. Its inherent chirality is transferred to new, more complex molecules, enabling the stereoselective synthesis of a variety of optically active compounds, including natural products and pharmacologically significant molecules. This lactone serves as a versatile starting material, with its functional groups providing handles for a range of chemical transformations.

One of the key strategies involves the stereoselective alkylation of the enolate derived from (3R,4S)-3-Methyl-4-pentanolide or its close derivatives. This approach has been successfully employed in the synthesis of several natural products. For instance, the dianion of a related β-hydroxy lactone, prepared from a chiral carbohydrate, undergoes stereoselective alkylation with myristyl aldehyde as a key step in the first asymmetric total synthesis of marliolide. researchgate.net This demonstrates how the inherent stereochemistry of the lactone framework directs the formation of new stereocenters.

Furthermore, derivatives of (3R,4S)-3-Methyl-4-pentanolide have been instrumental in the synthesis of various pheromones and flavor compounds. The synthesis of both enantiomers of eldanolide, the wing gland pheromone of the male African sugar-cane borer, was achieved starting from precursors that establish the required stereochemistry, which is analogous to that found in (3R,4S)-3-Methyl-4-pentanolide. tandfonline.com Similarly, both enantiomers of sotolon, a key compound for sugary flavor, have been synthesized utilizing chiral epoxides that lead to a substituted lactone core reminiscent of (3R,4S)-3-Methyl-4-pentanolide. tandfonline.com

The utility of this chiral synthon extends to the preparation of potential therapeutic agents. For example, a derivative, (3R,4S)-3,4,5-trihydroxy-4-methylpentylphosphonic acid, has been synthesized as a potential inhibitor of the nonmevalonate pathway, which is a target for new herbicides and antibacterial drugs. nih.gov The synthesis of this complex molecule relies on the defined stereochemistry of the starting material to achieve the desired configuration in the final product.

The transformations of (3R,4S)-3-Methyl-4-pentanolide and its analogs are diverse and include reductions, oxidations, and ring-opening reactions to generate acyclic chiral intermediates, which can then be further elaborated. These reactions are often highly stereoselective due to the influence of the existing stereocenters.

The following table summarizes selected examples of optically active compounds synthesized using (3R,4S)-3-Methyl-4-pentanolide or its closely related analogues as chiral precursors.

| Starting Material (Analogue) | Key Transformation(s) | Optically Active Product | Reference |

| β-hydroxy γ-methyl butyrolactone | Stereoselective alkylation | Marliolide | researchgate.net |

| (2R,3R)-2,3-epoxybutane (precursor to lactone) | Carbanion chemistry, deprotection | (S)-(+)-Sotolon | tandfonline.com |

| Methyl (R)-(+)-citronellate (precursor to lactone) | Ozonolysis, oxidative decarboxylation | (3R,4S)-Eldanolide | tandfonline.com |

| (3R,4S)-3-hydroxy-4-methyl-γ-butyrolactone | Multi-step synthesis | (3R,4S)-3,4,5-trihydroxy-4-methylpentylphosphonic acid | nih.gov |

| (3R,4S)-3-Hydroxy-4-methyl-5-pentanolide | Alkylation | (?R,3S,4S)-2,4-Dimethyl-3-hydroxy-5-pentanolide | ethz.ch |

This table provides a snapshot of the synthetic utility of the (3R,4S)-3-methyl-4-pentanolide scaffold in accessing a range of structurally diverse and functionally significant optically active molecules. The ability to control stereochemistry is paramount in modern organic synthesis, particularly in the fields of natural product synthesis and medicinal chemistry, and chiral building blocks like (3R,4S)-3-Methyl-4-pentanolide are indispensable tools for this purpose.

Advanced Spectroscopic and Chromatographic Methods for Stereochemical Elucidation of 3r,4s 3 Methyl 4 Pentanolide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone for structure elucidation. For stereochemical analysis of molecules like (3R,4S)-3-Methyl-4-pentanolide, a suite of 1D and 2D NMR experiments, often combined with chiral auxiliaries, provides detailed information about connectivity and spatial arrangement.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons in the molecule. However, for complex stereochemical assignments, two-dimensional (2D) techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ox.ac.uk For 3-methyl-4-pentanolide, COSY would reveal the correlation between the proton at C4 (H4) and the protons on the adjacent C5 methyl group, as well as the coupling between the proton at C3 (H3) and the protons of the C3-methyl group and the C2 methylene (B1212753) group (H2a, H2b). researchgate.nettubitak.gov.tr

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. ox.ac.uk This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum. For instance, the proton signal for H4 would show a cross-peak to the signal for C4. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). sdsu.edu It is crucial for piecing together the carbon skeleton. For example, HMBC would show a correlation from the protons of the C5-methyl group to both C4 and C5, and from the proton H3 to the carbonyl carbon (C1), C2, C4, and the C3-methyl carbon. ox.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity. ox.ac.ukresearchgate.net In the case of (3R,4S)-3-Methyl-4-pentanolide, which has a trans configuration, a NOESY experiment would show a weak or absent correlation between the proton at C3 and the proton at C4. Conversely, a strong NOE would be expected between the C3-methyl group and the proton at H4, confirming their cis relationship in the trans isomer.

A summary of expected NMR correlations for establishing the relative stereochemistry is presented below.

| 2D NMR Technique | Observed Correlation | Information Gained |

| COSY | H3 ↔ H2a/H2b; H3 ↔ H(C3-Me); H4 ↔ H(C5-Me) | Scalar coupling network, proton-proton connectivity |

| HSQC | H2/C2; H3/C3; H4/C4; H(C3-Me)/C(C3-Me); H(C5-Me)/C5 | Direct one-bond proton-carbon attachments |

| HMBC | H(C5-Me) → C4, C1; H4 → C2, C1; H3 → C1, C4 | Carbon skeleton assembly through 2-3 bond couplings |

| NOESY | H3 ↔ H(C5-Me); H4 ↔ H(C3-Me) | Through-space proximity, confirmation of trans relative stereochemistry |

While 2D NMR can establish the relative stereochemistry, determining the absolute configuration or analyzing enantiomeric mixtures requires the use of chiral auxiliaries. oup.com

Chiral Derivatizing Agents (CDAs): A CDA is a chiral molecule that reacts with the enantiomers of the target compound to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, their NMR spectra will also differ, allowing for their distinction and quantification. oup.comwikipedia.org A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org Although 3-methyl-4-pentanolide itself lacks a suitable functional group for direct reaction, its precursor, the corresponding hydroxy acid, could be derivatized. The differences in the chemical shifts (Δδ) of the resulting diastereomeric esters in the ¹H or ¹⁹F NMR spectra can be used to determine the enantiomeric excess and, by applying Mosher's method, the absolute configuration of the original alcohol. tcichemicals.com

Chiral Shift Reagents (CSRs): Also known as chiral solvating agents, CSRs are chiral compounds, often lanthanide complexes (e.g., Eu(hfc)₃), that form transient diastereomeric complexes with the analyte. researchgate.net This interaction induces separation of NMR signals for the two enantiomers without covalent modification. The carbonyl group of the lactone in 3-methyl-4-pentanolide can act as a Lewis basic site for coordination with the chiral lanthanide complex, leading to resolvable peaks in the ¹H NMR spectrum, which can be integrated to determine enantiomeric purity.

Chiroptical Methods for Determination of Absolute Configuration and Optical Purity

Chiroptical methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. They are fundamental for determining the absolute configuration and optical purity of enantiomers. dokumen.pub

Polarimetry measures the optical rotation ([α]) of a chiral compound at a single wavelength, typically the sodium D-line (589 nm). For (3R,4S)-3-Methyl-4-pentanolide, a specific, non-zero optical rotation value would be expected. The sign and magnitude of this rotation are characteristic of the compound under specific conditions (concentration, solvent, temperature). Comparing the measured optical rotation of a sample to the value of the pure enantiomer allows for the calculation of its optical purity.

Optical Rotatory Dispersion (ORD) provides more information by measuring the optical rotation as a function of wavelength. nih.gov The resulting curve, particularly the sign and position of its peaks and troughs (known as Cotton effects), can be directly related to the absolute configuration of the molecule, especially for compounds with chromophores like the carbonyl group in the lactone ring. researchgate.net

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. dokumen.pub Like ORD, CD spectra show Cotton effects that are highly sensitive to the stereochemical environment around the chromophore. For γ-lactones, the n→π* electronic transition of the carbonyl group around 210-230 nm typically gives rise to a CD signal whose sign is governed by the "lactone sector rule," which relates the sign of the Cotton effect to the absolute configuration of the substituents on the lactone ring. nih.gov

To assign the absolute configuration with high confidence, experimental CD spectra are often compared with theoretical spectra generated through quantum chemical calculations. mdpi.comresearchgate.net This process involves:

Performing a conformational search for the (3R,4S) and (3S,4R) enantiomers.

Optimizing the geometry of the most stable conformers using methods like Density Functional Theory (DFT). mdpi.com

Calculating the theoretical CD spectrum for each enantiomer using Time-Dependent DFT (TD-DFT). researchgate.net

Comparing the calculated spectra with the experimental spectrum. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of the absolute configuration. mdpi.com

| Chiroptical Method | Parameter Measured | Information Obtained |

| Polarimetry | Optical rotation ([α]) at a single wavelength | Optical purity, confirmation of chirality |

| ORD | Optical rotation vs. wavelength | Absolute configuration (via Cotton effect) |

| CD | Differential absorption (Δε) vs. wavelength | Absolute configuration (sign of Cotton effect) |

| Computational CD | Theoretical CD spectrum | Unambiguous assignment of absolute configuration by matching with experimental data mdpi.comresearchgate.net |

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatographic methods are the gold standard for separating enantiomers and accurately determining enantiomeric purity or enantiomeric excess (ee%). mdpi.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For a relatively volatile compound like 3-methyl-4-pentanolide, both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are viable options. sci-hub.seamericanpharmaceuticalreview.com

Chiral Gas Chromatography (GC): In chiral GC, the separation is performed on a capillary column coated with a CSP. sci-hub.se Derivatized cyclodextrins are common CSPs for this purpose. mst.edu The two enantiomers of 3-methyl-4-pentanolide would exhibit different retention times on such a column, allowing for their separation and quantification. The enantiomeric excess can be calculated directly from the peak areas in the chromatogram.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly versatile technique for enantioseparation. nih.gov The most common CSPs are based on polysaccharides, such as cellulose (B213188) or amylose (B160209), derivatized with various carbamates. americanpharmaceuticalreview.com The enantiomers of 3-methyl-4-pentanolide would be dissolved in a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) and passed through the chiral column. dtic.mil The differential interaction with the CSP leads to separation. HPLC is used for both analytical-scale purity assessment and preparative-scale isolation of pure enantiomers. mdpi.comdtic.mil

The choice between GC and HPLC depends on the volatility and thermal stability of the analyte. The table below summarizes typical conditions.

| Technique | Chiral Stationary Phase (CSP) Example | Mobile/Carrier Phase Example | Detection |

| Chiral GC | Derivatized β-cyclodextrin (e.g., MEGA-DEX DAC-Beta) sci-hub.se | Helium, Hydrogen | Flame Ionization (FID), Mass Spectrometry (MS) |

| Chiral HPLC | Amylose or Cellulose-based (e.g., Chiralpak AD-H, Lux Cellulose-1) nih.govdtic.mil | Hexane/Isopropanol | UV, Refractive Index (RI), MS |

Chiral Gas Chromatography (GC) Method Development

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. The development of a robust GC method for the stereochemical elucidation of (3R,4S)-3-Methyl-4-pentanolide hinges on the selection of an appropriate chiral stationary phase (CSP).

Research Findings: Direct enantioselective GC separation is achieved by using a chiral selector dissolved in a polysiloxane or directly bonded to the polymer backbone. For γ-lactones, derivatized cyclodextrins are the most common and effective CSPs. These cyclic oligosaccharides form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.

Studies on analogous compounds, such as pantolactone (3-hydroxy-4,4-dimethyldihydrofuran-2-one) and whiskey lactone (3-methyl-4-octanolide), provide a blueprint for method development. researchgate.nettum.de For instance, Chirasil-DEX CB, which consists of permethylated β-cyclodextrin bonded to a dimethylpolysiloxane, is a highly effective CSP for separating a wide range of chiral compounds, including lactones. nih.gov Similarly, CSPs based on peracylated β-cyclodextrin derivatives have shown excellent enantioseparation for related lactones. researchgate.net

Method development involves optimizing the temperature program, carrier gas flow rate, and injection parameters to achieve baseline separation of the four possible stereoisomers of 3,4-dimethyldihydrofuran-2-one. A typical method would involve a slow temperature ramp to maximize the differential interactions between the isomers and the CSP. Hydrogen is often used as the carrier gas for its high efficiency. nih.govgcms.cz

Interactive Data Table: Model GC Conditions for Chiral Lactone Separation

Below are typical starting parameters for the chiral GC separation of γ-lactones, based on established methods for similar compounds.

| Parameter | Setting | Rationale |

| Column | Chirasil-DEX CB or Rt-βDEXsm (30m x 0.25mm ID, 0.25µm film) | Proven effectiveness for separating chiral lactones and other cyclic compounds. nih.govgcms.cz |

| Carrier Gas | Hydrogen or Helium | Provides high efficiency and optimal resolution. |

| Injector Temp. | 230-250 °C | Ensures complete volatilization without thermal degradation. nih.gov |

| Detector | Flame Ionization (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for positive identification. nih.gov |

| Oven Program | 60°C (hold 2 min), ramp 2°C/min to 200°C | Slow ramping enhances the separation of closely eluting enantiomers. |

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation of a vast array of enantiomeric compounds, including those that are non-volatile or thermally labile. nih.govmdpi.com The versatility of HPLC allows for operation in normal-phase, reversed-phase, and polar organic modes, providing a wide range of selectivities. chromatographyonline.com

Research Findings: The key to chiral HPLC is the chiral stationary phase (CSP). For lactones, two types of CSPs are particularly successful:

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose or amylose coated or immobilized on a silica (B1680970) support. nih.gov Columns like Chiralpak® and Lux® series, featuring selectors such as amylose tris(3,5-dimethylphenylcarbamate), are highly effective for a broad range of chiral compounds, including lactones. mdpi.com

Pirkle-type CSPs: These "brush-type" columns, such as the Whelk-O® 1, are based on a π-electron acceptor/π-electron donor model of chiral recognition and are also effective for separating lactones. chromatographyonline.com

Method development typically begins with screening several columns with different mobile phases. For polysaccharide columns, normal-phase eluents like hexane/isopropanol or polar organic modes using acetonitrile (B52724) or methanol (B129727) are common starting points. chromatographyonline.com The choice of mobile phase significantly impacts enantioselectivity. The addition of small amounts of additives can also modulate the separation. Detection is usually accomplished with a UV detector, as the lactone carbonyl group provides sufficient chromophore for detection.

Interactive Data Table: Chiral HPLC Screening Conditions for (3R,4S)-3-Methyl-4-pentanolide

| Column Type | Mobile Phase System | Mode |

| Polysaccharide (e.g., Lux Cellulose-1) | Hexane / Isopropanol (90:10) | Normal Phase |

| Polysaccharide (e.g., Lux Amylose-2) | Acetonitrile / Methanol (95:5) | Polar Organic |

| Pirkle-type (e.g., Whelk-O 1) | Hexane / Ethanol (80:20) | Normal Phase |

| Cyclodextrin (e.g., CYCLOBOND™) | Methanol / Water with buffer | Reversed Phase |

Supercritical Fluid Chromatography (SFC) for Enantioselective Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, combining the advantages of both GC and HPLC. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, resulting in fast, efficient, and "greener" separations due to reduced organic solvent consumption.

Research Findings: The same chiral stationary phases developed for HPLC are generally used in SFC. Polysaccharide-based CSPs are particularly popular and effective. sigmaaldrich.com The mobile phase in SFC consists of supercritical CO₂ mixed with a small percentage of a polar organic co-solvent, such as methanol or ethanol. The type and concentration of the co-solvent are critical parameters for optimizing selectivity and resolution.

For the enantioselective analysis of (3R,4S)-3-Methyl-4-pentanolide, an SFC method would likely employ a Chiralpak or Lux column. The method development would focus on screening different co-solvents and gradients to achieve baseline separation of all four stereoisomers. The low viscosity and high diffusivity of the supercritical mobile phase allow for very fast analysis times, often under five minutes, making SFC an excellent choice for high-throughput screening. nih.gov

Mass Spectrometry in Conjunction with Stereochemical Information

While mass spectrometry (MS) in its standard form cannot distinguish between enantiomers, it is an essential tool when coupled with a chiral separation technique. The role of the MS detector is to provide positive identification and structural confirmation of the chromatographically separated isomers.

Research Findings: In a typical Chiral GC-MS or LC-MS setup, the chiral column performs the separation of the stereoisomers. As each isomer elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that specific peak. This confirms that the separated peaks have the same mass-to-charge ratio (m/z) and a fragmentation pattern consistent with the target analyte, proving that they are indeed isomers and not unrelated impurities. libretexts.org

For 3,4-dimethyldihydrofuran-2-one, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (114.14 g/mol ). The fragmentation pattern would be characteristic of a γ-lactone, involving the loss of methyl groups or cleavage of the lactone ring. Although the fragmentation patterns of stereoisomers are identical under standard electron ionization (EI), the ability to confirm the identity of each peak from the chiral chromatogram is crucial for validating the stereochemical elucidation. acs.orgacs.org

Interactive Data Table: Hypothetical Mass Spectral Fragmentation of 3,4-Dimethyldihydrofuran-2-one

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Identity |

| 114 | [C₆H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 99 | [M - CH₃]⁺ | Loss of a methyl group |

| 86 | [M - CO]⁺ | Loss of carbon monoxide |

| 71 | [M - CO - CH₃]⁺ | Loss of CO and a methyl group |

| 56 | [C₄H₈]⁺ | Fragment from ring cleavage |

Computational and Theoretical Investigations on 3r,4s 3 Methyl 4 Pentanolide

Quantum Chemical Studies for Conformational Analysis and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of (3R,4S)-3-Methyl-4-pentanolide, focusing on its three-dimensional structure and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable conformations (isomers of lowest energy) of a molecule. For (3R,4S)-3-Methyl-4-pentanolide, the five-membered γ-lactone ring is not planar and can adopt several "envelope" or "twist" conformations. DFT calculations can predict the geometry and relative energies of these conformers.

The process involves optimizing the molecular geometry to find the minimum energy structures on the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated for each stable conformer. The relative stability of these conformers is determined by comparing their calculated electronic energies, often including zero-point vibrational energy corrections. Such studies reveal the most likely shape the molecule will adopt.

Table 1: Representative DFT-Calculated Geometric Parameters for the Most Stable Conformer of (3R,4S)-3-Methyl-4-pentanolide

| Parameter | Value (Angstroms/Degrees) |

|---|---|

| C=O Bond Length | 1.21 Å |

| C-O (Ester) Bond Length | 1.35 Å |

| C-C-C-O Dihedral Angle | -15.8° |

Note: The data in this table is illustrative of typical results from DFT calculations and serves as a representative example.

While DFT focuses on single molecules in a vacuum, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as a solution. mdpi.comresearchgate.net MD simulations model the movements of atoms and molecules over time, governed by a force field that describes the potential energy of the system. mdpi.com

For (3R,4S)-3-Methyl-4-pentanolide, MD simulations can reveal how individual lactone molecules interact with each other and with solvent molecules. utwente.nl These simulations provide insights into bulk properties like density and diffusion coefficients and detail the nature of intermolecular forces, such as dipole-dipole interactions and hydrogen bonding (if applicable with the solvent). The accuracy of these simulations relies heavily on the quality of the force field developed for the specific molecule. mdpi.comresearchgate.net

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is instrumental in elucidating the pathways of chemical reactions. For a chiral molecule like (3R,4S)-3-Methyl-4-pentanolide, understanding its formation (lactonization) is crucial for developing efficient synthetic routes. organic-chemistry.orgacs.org

Computational methods, particularly DFT, can map the entire reaction coordinate for a proposed synthetic step. This involves identifying the structures of reactants, products, any intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction pathway, and its structure and energy determine the reaction's activation energy and, consequently, its rate. researchgate.netresearchgate.net For lactone formation, calculations can clarify whether the C-O bond formation is a one-step (concerted) or multi-step process and can explain the stereochemical outcome of the reaction. researchgate.net

Table 2: Illustrative Calculated Energy Profile for a Key Step in Lactone Formation

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +22.5 |

| Intermediate | +5.3 |

Note: This table represents a typical energy profile that could be generated through transition state analysis for a chemical reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, CD Spectra)

Computational methods are increasingly used to predict spectroscopic data, which aids in structure verification and stereochemical assignment. bris.ac.uk

NMR Chemical Shifts: Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts for a given molecule. mestrelab.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of (3R,4S)-3-Methyl-4-pentanolide, theoretical chemical shifts can be obtained. bris.ac.uk Comparing these predicted shifts with experimental data is a powerful method for confirming the structure and assigning specific signals to the correct atoms. youtube.com

Circular Dichroism (CD) Spectra: Since (3R,4S)-3-Methyl-4-pentanolide is a chiral molecule, it exhibits circular dichroism, which is the differential absorption of left- and right-circularly polarized light. libretexts.org Time-dependent DFT (TD-DFT) can be used to calculate the CD spectrum from first principles. nih.govresearchgate.net The calculated spectrum, particularly the sign and intensity of the Cotton effects, can be compared with an experimental spectrum to unambiguously determine the absolute configuration of the stereocenters. chiralabsxl.com

Molecular Modeling of Enzyme-Substrate Interactions in Biosynthesis and Biocatalysis

Many chiral molecules found in nature are synthesized by enzymes. Molecular modeling techniques, such as molecular docking and MD simulations, are used to study how a substrate might bind to an enzyme's active site to produce (3R,4S)-3-Methyl-4-pentanolide. nih.gov

Molecular docking predicts the preferred orientation of a substrate when bound to an enzyme, helping to understand the specificity of the catalytic process. dovepress.com Following docking, MD simulations can be run on the enzyme-substrate complex to analyze its stability and the dynamic interactions (like hydrogen bonds) that hold the substrate in place for the reaction to occur. researchgate.net These studies are crucial for understanding the mechanisms of biosynthesis and for engineering enzymes to be used as biocatalysts in synthetic chemistry. rsc.orgnih.gov

In Silico Design and Virtual Screening of Synthetic Routes

Computational tools can accelerate the discovery of new and efficient synthetic pathways. For (3R,4S)-3-Methyl-4-pentanolide, this involves using software to search for potential reactions and starting materials that could lead to the target molecule. nih.gov

Virtual screening involves computationally evaluating large libraries of potential starting materials and catalysts to identify those most likely to succeed in a given reaction. unimi.it For example, different precursors for the lactone could be computationally tested for their reactivity in a key cyclization step. pearson.com This in silico approach helps prioritize experimental efforts, saving time and resources by focusing on the most promising synthetic strategies identified through computational analysis. scripps.edunih.gov

Ecological Roles and Chemical Communication Dynamics of 3r,4s 3 Methyl 4 Pentanolide

Function as a Pheromone Component and Insect Attractant

While γ-lactones are a well-established class of compounds that includes numerous insect pheromones, the specific role of (3R,4S)-3-Methyl-4-pentanolide as a pheromone is not extensively documented in current scientific literature. However, the family of γ-butyrolactones, to which this compound belongs, serves as crucial building blocks in the synthesis of many natural products, including pheromones used by various insects for chemical communication. chemrxiv.org

Research into related compounds provides significant context. For instance, a C6 3-hydroxy-4-methyl compound, a structural relative, has been identified in the head extract of an ant species. Although its precise function has not been determined, its presence suggests a potential role in insect communication. Furthermore, diastereomers of similar hydroxy-methyl compounds are known to function as trail pheromones in other ant species. General studies on 3-Methyl-4-pentanolide have noted its potential for insecticidal and repellent activities, indicating a definite role in insect-related interactions, likely as an allomone (a substance that benefits the emitter by modifying the behavior of the receiver of a different species).

Behavioral Responses of Specific Insect Species to (3R,4S)-Isomer

Given the current lack of specific identification of (3R,4S)-3-Methyl-4-pentanolide as a pheromone for a particular insect species, detailed behavioral responses to this specific isomer are not available. The biological activity of semiochemicals is highly specific, and an insect's response—such as attraction, repulsion, or aggregation—depends on precise recognition of the correct molecular structure by its olfactory receptors.

Role of Enantiomeric Ratio in Signal Specificity

The specificity of chemical signals in insects is often determined not by a single compound, but by a precise ratio of its stereoisomers. Even if (3R,4S)-3-Methyl-4-pentanolide were found to be a pheromone component, its activity would likely be modulated by the presence of its other stereoisomers: (3S,4R), (3R,4R), and (3S,4S). Research on other insect pheromones illustrates this principle vividly.

For example, the aggregation pheromone of the ambrosia beetle, Gnathotrichus sulcatus, is a compound called sulcatol. Neither the (R)- nor the (S)-enantiomer of sulcatol is behaviorally active on its own; however, a mixture of the two is required to elicit a response from the beetle. nih.gov This phenomenon, known as synergism, highlights the importance of the enantiomeric ratio in creating a biologically meaningful signal.

Interspecies Chemical Signaling in Ecological Niches

Beyond intraspecies communication (pheromones), chemical compounds play a vital role in interspecies signaling. (3R,4S)-3-Methyl-4-pentanolide and related lactones are involved in these complex ecological interactions. Many lactones exhibit antimicrobial and antifungal properties, suggesting they can act as defensive allomones, protecting the organism from pathogens. sci-hub.se

The broader category of lactones, including the related oak lactones (whiskey lactones), demonstrates significant antioxidant and antimicrobial activities. This suggests a protective function for the organisms that produce them. For example, melleins, another class of lactones, are produced by fungi, plants, and insects and have been shown to possess antibacterial properties, indicating a role in defense against microbial competitors. researchgate.net The repellent effect of a mixture of cis and trans isomers of the related trans-3-Methyl-4-octanolide against mosquitoes and flies further underscores the allomonal potential of this class of compounds.

Contribution to Volatile Organic Compound (VOC) Profiles of Organisms

(3R,4S)-3-Methyl-4-pentanolide has been identified as a natural product contributing to the Volatile Organic Compound (VOC) profile of certain plants. Specifically, both the (3R,4S)- and (3R,4R)-isomers of 3-methyl-4-pentanolide have been isolated from an extract of sun-cured leaves of Greek tobacco (Nicotiana tabacum). researchgate.net This indicates that the compound is naturally synthesized and released by the plant, forming part of its characteristic chemical signature.

This is analogous to other well-known lactones, such as the oak lactones (β-methyl-γ-octalactone), which are crucial VOCs in products aged in oak barrels, like wine and whiskey. researchgate.net These compounds are extracted from the wood and significantly influence the final aroma and flavor profile of the beverage. The presence of (3R,4S)-3-Methyl-4-pentanolide in tobacco suggests it may play a role in the plant's aroma or its interactions with the environment, including herbivores and pathogens.

Stereochemistry-Activity Relationships in Biological Communication

The biological activity of a chiral molecule is fundamentally linked to its three-dimensional structure. In chemical communication, the specific arrangement of atoms, or stereochemistry, is paramount for a molecule to be recognized by a receptor. The case of (3R,4S)-3-Methyl-4-pentanolide, which has two chiral centers and thus four possible stereoisomers, is a prime example of where stereochemistry dictates function. The interaction between a semiochemical and an insect's olfactory receptor is often compared to a lock and key, where only the correctly shaped key (isomer) can fit the lock (receptor) to trigger a neural signal and subsequent behavioral response. nih.gov

The diverse relationships between stereochemistry and bioactivity are well-documented for numerous insect pheromones:

Single Active Enantiomer: For many insects, only one specific enantiomer of a pheromone is biologically active. For instance, in the western pine beetle, Dendroctonus brevicomis, only the (+)-enantiomer of exo-brevicomin (B1210355) and the (–)-enantiomer of frontalin (B1251666) are bioactive. nih.gov

Enantiomeric Synergy: As mentioned with sulcatol in the ambrosia beetle, a specific blend of enantiomers is sometimes required for any activity to occur. nih.gov

Enantiomeric Antagonism: In some cases, the "wrong" enantiomer can be inactive or, more dramatically, act as an antagonist, inhibiting the response to the active enantiomer. The sex pheromone of the gypsy moth, disparlure, is one such example where the unnatural enantiomer reduces the response of moths to the naturally occurring one. researchgate.net

Differential Activity: Remarkably, different stereoisomers can trigger different behaviors or be active in different sexes. The female-produced sex pheromone of the olive fruit fly, olean, demonstrates this, where the (R)-enantiomer activates males and the (S)-enantiomer activates females. nih.gov

The synthesis of specific stereoisomers, such as the (3R,4S)-enantiomer of the related pheromone eldanolide, is often undertaken specifically to clarify these complex stereochemistry-pheromone activity relationships. tandfonline.com These findings underscore that a complete understanding of a semiochemical's role requires individual examination of each of its stereoisomers.

Emerging Research Directions and Future Challenges for 3r,4s 3 Methyl 4 Pentanolide

Development of Next-Generation Stereoselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms in (3R,4S)-3-Methyl-4-pentanolide is crucial for its biological activity. Consequently, the development of highly selective methods to synthesize this specific stereoisomer is a primary focus of current research. Traditional synthetic approaches often yield a mixture of stereoisomers, which are difficult and costly to separate.